An In-Depth Technical Guide to 2-[(4-Methoxyphenoxy)methyl]oxirane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-[(4-Methoxyphenoxy)methyl]oxirane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-[(4-Methoxyphenoxy)methyl]oxirane, a key building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.
Chemical Identity and Physical Properties
2-[(4-Methoxyphenoxy)methyl]oxirane, also known as Glycidyl 4-Methoxyphenyl Ether, is an organic compound characterized by the presence of both an epoxide ring and a methoxy-substituted aromatic ether. This unique combination of functional groups imparts a specific reactivity profile that is highly valuable in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2211-94-1 |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [1] |
| IUPAC Name | 2-[(4-Methoxyphenoxy)methyl]oxirane |
| Synonyms | Glycidyl 4-Methoxyphenyl Ether, 2,3-Epoxypropyl 4-methoxyphenyl Ether, 1-(4-Methoxyphenoxy)-2,3-epoxypropane[2] |
| InChI | InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3[1] |
| SMILES | COc1ccc(cc1)OCC2CO2[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | White to light yellow powder or crystal | [2] |
| Melting Point | 46.0 to 50.0 °C | [2] |
| Boiling Point | No specific data available for the 4-methoxy isomer. The 2-methoxy isomer has a boiling point of 152-158°C. | [3] |
| Density | No specific data available. | |
| Solubility | No specific data available. Generally, glycidyl ethers have low solubility in water. | |
| Maximum Absorption Wavelength | 290 nm (in Methanol) | [2] |
Synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane
The most common and industrially relevant method for the synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-methoxyphenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an epihalohydrin, typically epichlorohydrin. The reaction proceeds via an SN2 mechanism.[4]
The synthesis can be conceptualized as a two-step process within a single reaction vessel:
-
Deprotonation of 4-methoxyphenol: A base, such as sodium hydroxide, is used to deprotonate the phenolic hydroxyl group, forming the sodium 4-methoxyphenoxide.
-
Nucleophilic attack on epichlorohydrin: The resulting phenoxide attacks the primary carbon of epichlorohydrin, displacing the chloride leaving group and forming the glycidyl ether.
Caption: General schematic of the Williamson ether synthesis for 2-[(4-Methoxyphenoxy)methyl]oxirane.
Experimental Protocol: Synthesis of 2-[(4-Methoxyphenoxy)methyl]oxirane
The following protocol is a representative example based on the synthesis of a similar glycidyl ether and the principles of the Williamson ether synthesis.[1] Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
4-Methoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in an excess of epichlorohydrin.
-
Prepare a solution of sodium hydroxide in water.
-
Heat the mixture of 4-methoxyphenol and epichlorohydrin to approximately 85°C with vigorous stirring.
-
Add the sodium hydroxide solution dropwise to the heated mixture over a period of 30 minutes.
-
Maintain the reaction at 85°C, monitoring the consumption of 4-methoxyphenol by a suitable method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to the reaction mixture to extract the product.
-
Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-[(4-Methoxyphenoxy)methyl]oxirane is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility in organic synthesis.
The ring-opening can be catalyzed by both acids and bases.
-
Base-catalyzed ring-opening: In the presence of a base, the nucleophile attacks one of the carbon atoms of the epoxide ring. The attack generally occurs at the less substituted carbon atom due to steric hindrance (SN2-type reaction).
-
Acid-catalyzed ring-opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack. In this case, the nucleophile preferentially attacks the more substituted carbon atom, as the transition state has some carbocationic character.
The methoxy group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, although the primary site of reactivity remains the epoxide.
Caption: Reactivity of 2-[(4-Methoxyphenoxy)methyl]oxirane with various nucleophiles.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically two doublets in the aromatic region), a singlet for the methoxy group protons, and a set of multiplets for the protons of the oxirane ring and the adjacent methylene group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (with the carbon attached to the oxygen and the methoxy group having distinct chemical shifts), the methoxy carbon, the methylene carbon, and the two carbons of the epoxide ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups. The asymmetric C-O-C stretching of the epoxy ring typically appears in the 950–810 cm⁻¹ region, while the symmetric stretch is found between 880–750 cm⁻¹. A peak for the symmetric ring breathing vibration is also expected between 1280–1230 cm⁻¹.[5] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 180.20. Fragmentation patterns would likely involve cleavage of the ether linkage and opening of the epoxide ring.
Applications in Drug Development and Research
2-[(4-Methoxyphenoxy)methyl]oxirane is a crucial intermediate in the synthesis of various pharmaceuticals, most notably β-adrenergic receptor antagonists (beta-blockers) .[3][6] These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.[6]
The synthesis of many beta-blockers, such as propranolol and atenolol, involves the reaction of a substituted phenol with an epihalohydrin to form a glycidyl ether intermediate.[6] This intermediate is then subjected to a ring-opening reaction with an appropriate amine to introduce the side chain responsible for the drug's pharmacological activity.[3] The 4-methoxy substitution in 2-[(4-Methoxyphenoxy)methyl]oxirane can be a key structural feature in the final drug molecule or a precursor that can be chemically modified.
The high reactivity of the epoxide ring allows for the introduction of a variety of functional groups, making this compound a versatile building block for creating libraries of compounds for drug discovery screening.
Safety and Handling
As a member of the glycidyl ether class of compounds, 2-[(4-Methoxyphenoxy)methyl]oxirane requires careful handling.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
-
Mutagenicity: Suspected of causing genetic defects.[7]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
In case of exposure, it is crucial to seek fresh air if inhaled, wash the skin with soap and water, and rinse eyes cautiously with water for several minutes. Medical attention should be sought if symptoms persist.
Conclusion
2-[(4-Methoxyphenoxy)methyl]oxirane is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its well-defined reactivity, centered around the nucleophilic ring-opening of the epoxide, allows for the construction of complex molecules, including a range of beta-blockers. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.
References
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2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane. PubChem. (n.d.). Retrieved from [Link]
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2-((4-METHOXYPHENOXY)METHYL)OXIRANE. GSRS. (n.d.). Retrieved from [Link]
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Williamson ether synthesis. Wikipedia. (2023, December 28). Retrieved from [Link]
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Unexpected course of a Williamson ether synthesis. ARKAT USA. (n.d.). Retrieved from [Link]
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Synthesis and pharmacology of potential beta-blockers. PubMed. (1976, July). Retrieved from [Link]
- Safety Data Sheet for 2-[(4-Methoxyphenoxy)methyl]oxirane. Combi-Blocks. (2024, January 9).
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Discovery and development of beta-blockers. Wikipedia. (2023, December 15). Retrieved from [Link]
- Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. Benchchem. (2025, November).
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2-[(4-Methoxyphenoxy)Methyl]Oxirane TCI Analytical reagent. AMI Scientific. (n.d.). Retrieved from [Link]
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023).
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2-[(4-Methoxyphenyl)methyl]oxirane. MySkinRecipes. (n.d.). Retrieved from [Link]
- Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. (2025, June 20).
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((o-Methoxyphenoxy)methyl)oxirane. PubChem. (n.d.). Retrieved from [Link]
- The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. (2022, March 1).
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2-Ethoxy-4-methylphenol. NIST WebBook. (n.d.). Retrieved from [Link]
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The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. ResearchGate. (n.d.). Retrieved from [Link]
Sources
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